N-Methyl-D3-glycine hcl
Description
N-Methyl-D3-glycine HCl (CAS 347840-04-4) is a deuterated derivative of glycine, where three hydrogen atoms in the methyl group are replaced with deuterium (D). Its molecular formula is C4D3H6NO2·HCl, with a molecular weight of 142.599 g/mol . This compound is widely used as a stable isotope-labeled standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, to track metabolic pathways or improve detection sensitivity . Its high isotopic purity (99 atom% D) ensures minimal interference from non-deuterated analogs in experimental settings .
Properties
IUPAC Name |
2-(trideuteriomethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347840-04-4 | |
| Record name | Glycine, N-(methyl-d3)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347840-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D3-glycine hydrochloride can be synthesized through the deuteration of N-Methyl-glycine hydrochloride. The process involves the replacement of hydrogen atoms with deuterium atoms in the methyl group. This can be achieved using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-Methyl-D3-glycine hydrochloride typically involves the large-scale deuteration of N-Methyl-glycine hydrochloride. This process requires specialized equipment and conditions to achieve high yields and purity. The use of deuterated reagents and solvents is essential to ensure the incorporation of deuterium atoms in the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D3-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert the compound into deuterated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Methyl-D3-glycine hydrochloride include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as hydroxide ions and alkoxide ions.
Major Products
The major products formed from the reactions of N-Methyl-D3-glycine hydrochloride include deuterated carboxylic acids, deuterated amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Key Applications
-
Metabolic Research
- N-Methyl-D3-glycine hydrochloride is primarily used as a tracer in metabolic studies. Its deuterium labeling allows researchers to track metabolic pathways and understand biochemical processes more effectively. For example, it can be employed to study methylation pathways critical for cellular function and gene expression.
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Neurotransmitter Metabolism
- This compound plays a significant role in studying neurotransmitter metabolism, particularly in relation to glycine's interaction with NMDA receptors. Research indicates that glycine can modulate the activity of NMDA receptors, impacting neuronal signaling and potentially offering insights into neurological disorders .
-
Analytical Chemistry
- In analytical chemistry, N-Methyl-D3-glycine hydrochloride serves as an internal standard for isotope-dilution mass spectrometry. Its stable isotopic nature ensures accurate quantification of metabolites in complex biological samples. This application is crucial for developing reliable assays in drug development and biomarker discovery .
-
Drug Development
- The compound's ability to mimic natural metabolites while being distinguishable due to its isotopic labeling makes it valuable in drug development. It can be used to evaluate the pharmacokinetics of new drugs by tracing their metabolic fate within biological systems.
Case Studies
-
Metabolic Pathway Tracing
- A study utilized N-Methyl-D3-glycine hydrochloride to trace the methylation pathways involved in cellular metabolism. Researchers found that the incorporation of deuterated glycine into metabolic pathways provided clear insights into the dynamics of methyl group transfer during various biochemical reactions.
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Neuropharmacological Studies
- In another research project focusing on brain endothelial cells, the activation of NMDA receptors by glycine was investigated using N-Methyl-D3-glycine hydrochloride as a tracer. The study demonstrated how glycine's interaction with these receptors could impair blood-brain barrier integrity, highlighting potential therapeutic targets for neurological disorders .
Mechanism of Action
The mechanism of action of N-Methyl-D3-glycine hydrochloride involves its incorporation into metabolic pathways where it can replace hydrogen atoms with deuterium atoms. This substitution can affect the rate of biochemical reactions and the stability of the resulting compounds. The molecular targets and pathways involved include those related to amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity | Physical Form |
|---|---|---|---|---|---|
| N-Methyl-D3-glycine HCl | 347840-04-4 | C4D3H6NO2·HCl | 142.599 | 99 atom% D | Powder |
| N,N-Dimethylglycine HCl (unlabelled) | 2491-06-7 | (CH3)2NCH2COOH·HCl | 139.6 | ≥98% | White crystalline powder |
| N,N-Dimethyl-D6-glycine HCl | 347840-03-3 | C4D6H3NO2·HCl | 145.62 | 99 atom% D | Powder |
| N-Methyl-D3-glycine-2,2-D2 HCl | 1219794-62-3 | C4D3H4D2NO2·HCl | 144.62 | 98 atom% D | Powder |
Key Observations :
- Isotopic Complexity : this compound contains deuterium only in the methyl group, whereas N,N-Dimethyl-D6-glycine HCl is fully deuterated in both methyl groups. The "2,2-D2" variant (CAS 1219794-62-3) adds deuterium to the glycine backbone, enhancing its utility in tracking specific metabolic interactions .
- Molecular Weight Differences: Deuterium substitution increases molecular weight by ~2–6 g/mol compared to non-deuterated analogs, critical for accurate mass spectrometry quantification .
Biological Activity
N-Methyl-D3-glycine hydrochloride (NMDG-HCl) is a deuterated derivative of glycine, which serves as an important compound in various biochemical and metabolic research applications. Its unique isotopic labeling allows researchers to trace metabolic pathways and study the compound's interactions within biological systems. This article explores the biological activity of NMDG-HCl, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₃H₈ClD₂N₁O₂
- Molecular Weight : 115.05 g/mol
- Structure : Contains three deuterium atoms, enhancing its utility in tracing studies.
NMDG-HCl is stable and can be synthesized through multi-step processes that ensure the incorporation of deuterium while preserving the glycine structure.
NMDG-HCl primarily interacts with:
- Glycine Transporter 2 (GlyT2) : Increases glycine levels at cerebellar nerve endings.
- N-Methyl-D-Aspartate (NMDA) Receptors : Enhances excitatory neurotransmission by modulating receptor activity.
This interaction leads to the release of GABA, an inhibitory neurotransmitter, thereby influencing synaptic transmission and neuronal excitability . The compound's action is crucial in various biochemical pathways, including metabolic functions and antioxidative reactions.
1. Role in Neurotransmission
NMDG-HCl is implicated in several neurological functions due to its modulation of NMDA receptors. Research indicates that it can potentiate NMDA-induced channel opening, affecting calcium signaling and neuronal excitability .
2. Impact on Blood-Brain Barrier (BBB)
Studies have shown that glycine can impair the integrity of the BBB through its action on NMDA receptors in brain endothelial cells. NMDG-HCl's role as a glycine analog suggests similar effects, potentially influencing barrier permeability and cellular signaling pathways .
Applications in Research
NMDG-HCl has diverse applications across several fields:
- Metabolic Studies : Used as a tracer to investigate metabolic pathways involving glycine and related metabolites.
- Neuroscience : Explores neurotransmitter dynamics and receptor interactions.
- Analytical Chemistry : Serves as a deuterated standard in NMR spectroscopy for molecular structure analysis .
Case Study 1: NMDA Receptor Modulation
A study investigated the effects of NMDG-HCl on NMDA receptor-mediated signaling in cultured neurons. Results demonstrated that NMDG-HCl enhanced NMDA receptor activity, leading to increased intracellular calcium levels and altered neuronal firing patterns.
Case Study 2: Blood-Brain Barrier Integrity
Research focused on the impact of glycine and its derivatives on BBB integrity revealed that NMDG-HCl treatment resulted in significant changes to endothelial cell barrier function, indicating its potential role in neuroinflammatory conditions .
Comparative Analysis
The following table summarizes key comparisons between N-Methyl-D3-glycine HCl and related compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Glycine | C₂H₅NO₂ | Fundamental amino acid; non-labeled version |
| N-Methyl-glycine | C₃H₉NO₂ | Methylated version without deuterium |
| D-Glycine | C₂H₅NO₂ (D-labeled) | Deuterated version; used in similar applications |
| L-Glycine | C₂H₅NO₂ | Enantiomer of glycine; biologically significant |
This compound's specific isotopic labeling provides enhanced tracking capabilities compared to these similar compounds, making it particularly valuable for metabolic research.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing N-Methyl-D3-glycine HCl and verifying its isotopic purity?
- Methodological Answer : Isotopic purity and structural integrity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly H and H NMR, to assess deuterium incorporation in the CD3 group. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (128.57 g/mol) and isotopic distribution. Liquid chromatography coupled with mass spectrometry (LC-MS) under hydrophilic interaction liquid chromatography (HILIC) conditions may further resolve impurities .
Q. What synthetic routes are employed for the preparation of this compound, and how does deuteration influence reaction conditions?
- Methodological Answer : The synthesis typically involves reductive methylation of glycine derivatives using deuterated methyl sources (e.g., CD3I) in the presence of reducing agents like NaBH4. Deuteration requires anhydrous conditions to prevent hydrogen-deuterium exchange. Post-synthesis, the hydrochloride salt is precipitated and purified via recrystallization. Reaction yields may decrease compared to non-deuterated analogs due to isotopic steric effects, necessitating rigorous stoichiometric optimization .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in metabolic flux analysis studies to ensure accurate tracing of methyl group transfer?
- Methodological Answer : In metabolic tracing, the compound’s CD3 group serves as a stable isotopic label. Experimental design should include:
- Controls : Use non-deuterated sarcosine HCl to distinguish endogenous vs. tracer-derived methyl groups.
- Quenching Protocols : Rapid sample freezing to halt enzymatic activity post-exposure.
- Data Normalization : Correct for natural C abundance in mass spectrometry using software tools like XCalibur or Skyline. Isotopomer distribution analysis (IDA) quantifies fractional contributions of deuterated methyl groups to metabolites like creatine or phosphatidylcholine .
Q. What methodological considerations are critical when incorporating this compound into NMR-based structural studies of glycine derivatives?
- Methodological Answer : Deuteration reduces H signal intensity in the CD3 group, simplifying spectral interpretation by eliminating splitting patterns. Key steps include:
- Solvent Selection : Use D2O to suppress proton exchange artifacts.
- Relaxation Agents : Add paramagnetic ions (e.g., GdCl3) to shorten H relaxation times.
- Quantitative NMR (qNMR) : Integrate non-deuterated protons (e.g., CH2 groups) against an internal standard (e.g., TSP) for concentration validation .
Q. How should contradictory data on deuterium retention in this compound be analyzed during long-term stability studies?
- Methodological Answer : Discrepancies in deuterium retention may arise from hydrolysis or light exposure. Resolve this by:
- Accelerated Stability Testing : Store samples at 40°C/75% RH and compare deuterium loss rates via LC-MS.
- Kinetic Modeling : Apply first-order decay models to predict shelf life under standard conditions (e.g., 25°C).
- Packaging Optimization : Use amber vials with desiccants to mitigate degradation. Contradictory results should be cross-validated using orthogonal techniques like isotope ratio mass spectrometry (IRMS) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing time-resolved deuterium incorporation data in this compound tracer studies?
- Methodological Answer : Use mixed-effects models to account for biological variability in uptake rates. Principal component analysis (PCA) can identify outliers in large datasets, while bootstrapping estimates confidence intervals for isotopic enrichment ratios. Tools like MATLAB or R (with packages like lme4) are suited for nonlinear regression of kinetic curves .
Q. How can researchers mitigate isotopic interference when quantifying this compound in complex biological matrices?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 129 → 76). Adjust collision energy to minimize isobaric interference from endogenous sarcosine. Matrix-matched calibration curves and stable isotope-labeled internal standards (e.g., C-labeled analogs) improve accuracy .
Handling and Storage
Q. What protocols ensure the stability of this compound during long-term storage?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. Reconstitute in deuterium-depleted water (e.g., 99.9% H2O) to prevent isotopic exchange. Regularly monitor pH (target: 3.0–4.0 for HCl salt stability) and perform periodic LC-MS checks for deuterium loss .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling deuterated compounds like this compound in laboratory settings?
- Methodological Answer : While classified as non-hazardous for transport, use standard PPE (gloves, lab coat) to avoid inhalation/contact. Dispose of waste via designated deuterated compound streams. Document deuterium use in institutional radiation/isotope safety logs, even though H is non-radioactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
